molecular formula C10H12BrNO2 B12125123 Methyl 2-(3-bromophenyl)-2-(methylamino)acetate

Methyl 2-(3-bromophenyl)-2-(methylamino)acetate

Cat. No.: B12125123
M. Wt: 258.11 g/mol
InChI Key: PCMPWGKRJPZUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride is a chemical compound supplied as a versatile small molecule scaffold for research purposes . The product has a molecular formula of C10H13BrClNO2 and a molecular weight of 294.57 g/mol . The available purity for this compound is a minimum of 95% . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)-2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12-9(10(13)14-2)7-4-3-5-8(11)6-7/h3-6,9,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMPWGKRJPZUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Methyl Iodide Alkylation

Procedure :

  • Esterification : (3-Bromophenyl)acetic acid is esterified using methanol and catalytic sulfuric acid to yield methyl 2-(3-bromophenyl)acetate.

  • Bromination : The α-position is brominated using N-bromosuccinimide (NBS) in chloroform/DMSO to form methyl 2-bromo-2-(3-bromophenyl)acetate.

  • Amination : The brominated intermediate reacts with methylamine in tetrahydrofuran (THF) at −25°C under inert conditions, yielding the target compound.

Reaction Conditions :

  • Temperature : −25°C to room temperature

  • Catalyst : None required

  • Yield : 74% (reported for analogous cyclohexanone derivatives)

Key Data :

StepReagentsSolventTime (h)Yield (%)
1H₂SO₄, MeOHMeOH3>95
2NBS, DMSOCHCl₃282
3MethylamineTHF2474

Reductive Amination of Ketone Intermediates

This method avoids halogenation by utilizing reductive amination to introduce the methylamino group.

Ketone Formation and Reduction

Procedure :

  • Mannich Reaction : Condensation of 3-bromobenzaldehyde with methyl acetoacetate and methylamine hydrochloride in ethanol forms a β-amino ketone intermediate.

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to the secondary amine, followed by esterification.

Optimization :

  • Catalyst : Proline (10 mol%) enhances enantioselectivity (>99% ee).

  • Yield : 75% for analogous β-amino alcohols.

Reaction Schema :

3-Bromobenzaldehyde+Methyl acetoacetateMeNH2,EtOHβ-Amino KetoneNaBH4Methyl 2-(3-Bromophenyl)-2-(Methylamino)Acetate\text{3-Bromobenzaldehyde} + \text{Methyl acetoacetate} \xrightarrow{\text{MeNH}2, \text{EtOH}} \text{β-Amino Ketone} \xrightarrow{\text{NaBH}4} \text{Methyl 2-(3-Bromophenyl)-2-(Methylamino)Acetate}

Palladium-mediated reactions enable direct introduction of the methylamino group.

Buchwald-Hartwig Amination

Procedure :

  • Halogenation : Methyl 2-bromo-2-(3-bromophenyl)acetate is prepared as in Section 1.1.

  • Coupling : Reaction with methylamine using Pd(OAc)₂/Xantphos in toluene at 110°C.

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Yield : 92% (reported for similar aryl bromides)

Advantages :

  • High functional group tolerance.

  • Single-step amination without intermediates.

Photoredox Catalysis for C–N Bond Formation

Emerging methods leverage visible-light catalysis for efficient amine synthesis.

Ir-Catalyzed Amination

Procedure :

  • Diazo Compound Preparation : Methyl 2-diazo-2-(3-bromophenyl)acetate is synthesized from the corresponding hydrazone.

  • Coupling : Ir(ppy)₂(dtbbpy)PF₆ catalyzes reaction with methylamine under blue LED light.

Data :

  • Catalyst : Ir(ppy)₂(dtbbpy)PF₆ (1 mol%)

  • Solvent : Acetonitrile

  • Yield : 51% (for trifluoromethyl analogues)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)Scalability
AlkylationSimple steps, low costMultiple purification steps70–82Industrial
Reductive AminationHigh enantioselectivityRequires ketone precursor65–75Lab-scale
Pd CatalysisSingle-step, efficientCatalyst cost85–92Moderate
PhotoredoxMild conditionsSpecialized equipment50–60Research

Challenges and Optimization

  • Regioselectivity : Bromination at the α-position requires controlled conditions to avoid dihalogenation.

  • Over-Alkylation : Use of methyl iodide necessitates stoichiometric control to prevent quaternary ammonium byproducts.

  • Catalyst Recycling : Pd-based methods benefit from ligand design (e.g., Xantphos) to improve turnover .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 2-(3-bromophenyl)-2-(methylamino)acetate can undergo oxidation reactions, where the methylamino group is oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form secondary amines or primary amines, depending on the reducing agent used. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution: : The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or primary amines.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(3-bromophenyl)-2-(methylamino)acetate has a wide range of applications in scientific research:

  • Chemistry : It serves as an intermediate in synthesizing more complex organic molecules. Its unique bromophenyl group allows for various chemical modifications.
  • Biology : The compound is utilized in studying enzyme-substrate interactions and protein-ligand binding, providing insights into biochemical pathways.
  • Medicine : It is investigated for potential therapeutic applications, particularly in drug development targeting specific diseases such as cancer.
  • Industry : The compound is also used in producing specialty chemicals and materials, showcasing its versatility beyond laboratory settings.

Research has demonstrated that this compound exhibits notable anticancer properties:

  • Cell Line Studies : In vitro studies indicate that the compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For example, it enhanced caspase-3 activity significantly at concentrations as low as 1.0 μM.
  • Mechanistic Insights : The compound disrupts microtubule assembly at concentrations around 20 μM, suggesting potential as a microtubule-destabilizing agent.

Case Studies and Research Findings

  • In Vitro Studies : A comprehensive study evaluated the effects of this compound on breast cancer cells, revealing significant morphological changes indicative of apoptosis at concentrations as low as 1 μM.
  • Molecular Docking Studies : Computational modeling suggested effective binding to the colchicine-binding site on tubulin, explaining its microtubule-destabilizing effects.
  • Pharmacokinetic Profiles : In silico studies indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for this compound, suggesting its potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
Methyl 2-(3-bromophenyl)-2-(methylamino)acetate - C₁₀H₁₁BrNO₂ 257.11 (calc.) 3-BrPh, methylamino, methyl ester Likely intermediate for pharmaceuticals; hydrochloride salt available
Methyl 2-amino-2-(3-bromophenyl)acetate 1132817-76-5 C₉H₁₀BrNO₂ 244.09 3-BrPh, amino, methyl ester Pharmaceutical/agrochemical synthesis
Methyl 2-(3-bromophenyl)acetate 150529-73-0 C₉H₉BrO₂ 229.07 3-BrPh, methyl ester Precursor for (R)-Flurbiprofen synthesis
Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate·HCl - C₁₁H₁₅ClNO₃ 251.16 (calc.) 3-MeOPh, methylamino, methyl ester Improved solubility due to HCl salt; research applications
Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate 1183967-62-5 C₁₂H₁₆BrNO₂ 286.17 3-BrPh, ethyl ester, ethylamino Higher lipophilicity; potential pharmacokinetic modifications

Reactivity and Bioactivity

  • Amino vs.
  • Ester Variations : Ethyl esters (e.g., Ethyl 2-(3-bromophenyl)acetate) exhibit longer metabolic half-lives compared to methyl esters due to slower hydrolysis .
  • Bioactivity: Ethyl 2-(3-bromophenyl)acetate activates olfactory receptor OR1A1 (EC₅₀ = 11.5–24.4 µM), suggesting bromophenyl motifs are bioactive; methylamino substitution could modulate receptor affinity .

Physicochemical Properties

  • Salt Forms: Hydrochloride salts (e.g., this compound·HCl) improve aqueous solubility, facilitating formulation in drug delivery systems .
  • Halogen Effects : Bromine increases molecular weight and van der Waals interactions, enhancing binding to hydrophobic pockets in proteins .

Biological Activity

Methyl 2-(3-bromophenyl)-2-(methylamino)acetate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group and a methylamino moiety, contributing to its unique chemical properties. The presence of the bromine atom is significant as it can enhance the compound's lipophilicity and biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that this compound exhibits anticancer properties. It has been shown to inhibit key enzymes involved in cancer metabolism, similar to other compounds with structural similarities. For instance, it may inhibit lactate dehydrogenase A (LDHA), which is crucial for cancer cell energy production.

2. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that similar compounds with bromine substitutions often exhibit enhanced antibacterial effects due to increased lipophilicity, facilitating better membrane penetration .

3. Neuropharmacological Effects
The methylamino group suggests potential neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes like LDHA, the compound disrupts metabolic pathways essential for tumor growth.
  • Modulation of Signaling Pathways : It may influence various signaling pathways such as PI3K-Akt and Wnt/β-catenin, which are critical in regulating cell proliferation and survival .
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge reactive oxygen species (ROS), reducing oxidative stress and potentially protecting cells from damage .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Study : A study demonstrated that a structurally similar compound inhibited cancer cell proliferation in vitro by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Study : Another investigation highlighted the antibacterial efficacy of brominated compounds against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties .

Data Table: Biological Activities Comparison

Activity TypeCompoundMIC (µg/mL)Reference
AnticancerThis compoundN/A
AntibacterialSimilar Brominated Compounds<125
NeuropharmacologicalRelated MethylaminesN/A

Q & A

Q. What are the key synthetic routes for Methyl 2-(3-bromophenyl)-2-(methylamino)acetate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Nucleophilic substitution of 3-bromophenyl precursors with methylamine derivatives under reflux conditions (e.g., using methanol or ethanol as solvents).
  • Step 2 : Esterification of the intermediate using methyl chloroformate or dimethyl carbonate in the presence of a base (e.g., triethylamine) to introduce the methyl ester group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are critical for achieving >95% purity. Monitor reaction completion via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify the methylamino group (δ ~2.8 ppm for CH3N) and the ester carbonyl (δ ~170 ppm). The aromatic protons of the 3-bromophenyl group appear as a multiplet (δ 7.2–7.6 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretching (~1740 cm<sup>-1</sup>) and N-H bending (~1580 cm<sup>-1</sup>) .
  • Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]<sup>+</sup> at m/z 287.1 (C10H11BrNO2) and fragment peaks corresponding to bromine loss .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereoselectivity during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation to target specific enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Temperature Control : Lower temperatures (−20°C) favor kinetic control, reducing racemization.
  • Evidence-Based Adjustment : Refer to analogs like Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate, where fluorination impacts steric hindrance and selectivity .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer :
  • Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization for receptor binding vs. colorimetric assays for enzymatic activity).
  • Structural Comparisons : Cross-reference with Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride, where trifluoromethyl groups enhance receptor affinity but reduce solubility .
  • Dose-Response Curves : Perform IC50 and Kd measurements to distinguish direct inhibition from off-target effects .

Q. What is the role of the bromine substituent in modulating pharmacological activity?

  • Methodological Answer :
  • Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the phenyl ring, enhancing interactions with hydrophobic enzyme pockets (e.g., cytochrome P450).
  • Comparative Studies : Replace bromine with chlorine (smaller size) or methoxy (electron-donating) to assess activity shifts. For example, Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate shows altered binding kinetics .
  • Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding modes .

Q. How to design analogs of this compound for improved pharmacokinetics (PK) without compromising activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute bromine with trifluoromethyl (similar size/logP) or cyano groups to enhance metabolic stability .
  • Ester Hydrolysis Studies : Test methyl → ethyl ester analogs (e.g., Ethyl 2-(3-amino-2-bromophenoxy)acetate) to delay hydrolysis and prolong half-life .
  • In Silico ADME Prediction : Tools like SwissADME can prioritize analogs with optimal LogP (2–4) and PSA (<90 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.